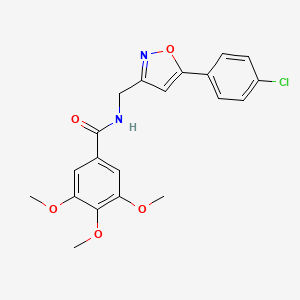

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Description

N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic compound featuring a 3,4,5-trimethoxybenzamide moiety linked via a methylene group to a 5-(4-chlorophenyl)isoxazole ring. The 3,4,5-trimethoxybenzamide group is a common pharmacophore in medicinal chemistry, often associated with microtubule disruption and anticancer activity.

Properties

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O5/c1-25-17-8-13(9-18(26-2)19(17)27-3)20(24)22-11-15-10-16(28-23-15)12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARURWCSAGIXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide Generation and Cycloaddition

The 5-(4-chlorophenyl)isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile.

Step 1: Nitrile Oxide Preparation

4-Chlorobenzaldehyde oxime is dehydrated using hydroxy(tosyloxy)iodobenzene (HTIB), a stable and efficient reagent, to generate the corresponding nitrile oxide. This method avoids toxic metal catalysts and achieves high yields (85–92%).

Step 2: Cycloaddition with Propargyl Alcohol

The in situ nitrile oxide reacts with propargyl alcohol under mild conditions to form 5-(4-chlorophenyl)isoxazol-3-yl)methanol. This reaction proceeds regioselectively, with the nitrile oxide’s oxygen adding to the terminal alkyne carbon.

Example Reaction Conditions

| Component | Details |

|---|---|

| Nitrile Oxide Precursor | 4-Chlorobenzaldehyde oxime |

| Reagent | HTIB (1.2 equiv) |

| Solvent | Dichloromethane, 0°C to rt |

| Dipolarophile | Propargyl alcohol (1.5 equiv) |

| Yield | 89% |

Metal-Free Cycloaddition Alternatives

To circumvent metal catalysts, methods employing organocatalysts or solvent engineering are viable:

- Choline Chloride-Urea Eutectic Solvent : A biorenewable deep eutectic solvent (DES) facilitates the cycloaddition with comparable efficiency (87% yield) while enabling solvent recycling.

- DBU-Promoted Reaction : 1,8-Diazabicycloundec-7-ene (DBU) catalyzes the cycloaddition without metals, achieving 84% yield.

Functionalization of the Isoxazole Intermediate

Conversion to Aminomethyl Derivative

The hydroxymethyl group of 5-(4-chlorophenyl)isoxazol-3-yl)methanol is converted to an aminomethyl group via a two-step process:

Step 1: Mitsunobu Reaction with Phthalimide

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the alcohol reacts with phthalimide to introduce a protected amine.

Step 2: Deprotection with Hydrazine

Hydrazine hydrate cleaves the phthalimide group, yielding (5-(4-chlorophenyl)isoxazol-3-yl)methylamine.

Reaction Metrics

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | DEAD, PPh₃, Phthalimide | THF, 0°C to rt | 78% |

| 2 | NH₂NH₂·H₂O | Ethanol, reflux | 95% |

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

The benzamide component is derived from 3,4,5-trimethoxybenzoic acid:

- Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) under reflux produces 3,4,5-trimethoxybenzoyl chloride in near-quantitative yield.

- Purification : Distillation or recrystallization ensures high purity (>98%).

Coupling Reaction to Form the Benzamide

The final step couples the isoxazole-amine with the acid chloride:

Conditions :

- Solvent : Dichloromethane or THF

- Base : Triethylamine (3.0 equiv) to scavenge HCl

- Temperature : 0°C to room temperature

Reaction Equation :

$$

\text{(5-(4-Chlorophenyl)isoxazol-3-yl)methylamine} + \text{3,4,5-Trimethoxybenzoyl Chloride} \rightarrow \text{N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-Trimethoxybenzamide} + \text{HCl}

$$

Yield : 82–88% after column chromatography.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| HTIB-Mediated Cycloaddition | Metal-free, high regioselectivity | Requires anhydrous conditions | 89% |

| DBU-Catalyzed Cycloaddition | No solvent recycling needed | Longer reaction time | 84% |

| DES-Based Cycloaddition | Environmentally friendly, recyclable solvent | Lower scalability | 87% |

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Substitution reactions can introduce different substituents on the isoxazole ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds .

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Isoxazole- and Thiadiazole-Containing Analogues

Key Observations :

- The target compound’s 3,4,5-trimethoxybenzamide group is structurally analogous to simpler derivatives like N-(4-Chlorophenyl)-3,4,5-trimethoxybenzamide (), which crystallizes in a monoclinic system with intermolecular hydrogen bonding, suggesting enhanced stability.

Analogues with Alternative Heterocycles

Table 2: Heterocyclic Variations

Key Observations :

- The benzodioxole analogue () retains the 3,4,5-trimethoxybenzamide group but replaces the isoxazole with a benzodioxole, which may alter metabolic pathways due to reduced heteroatom content.

Substituent Effects on Physicochemical Properties

- Chlorophenyl vs.

- Methoxy Groups : The 3,4,5-trimethoxy substitution on the benzamide () provides steric bulk and electron-donating effects, influencing solubility and crystallinity.

Biological Activity

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and neurology. Its structure incorporates an isoxazole ring and a trimethoxybenzamide moiety, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 348.79 g/mol

- CAS Number : 946262-93-7

The biological activity of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Oncogenic Kinases : The compound has shown moderate inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation. In vitro studies indicate that it can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 .

- Serotonin and Dopamine Receptor Antagonism : Similar compounds have been reported to antagonize D2 dopamine and 5-HT3 serotonin receptors, suggesting a potential role in managing nausea and vomiting .

Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide against various cancer cell lines. The following table summarizes the IC values against different cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.52 - 6.26 | Inhibition of tubulin polymerization |

| MCF-7/ADR | 2 - 105 | Induction of apoptosis |

| Normal MRC-5 cells | 0.155 - 17.08 | Lower cytotoxicity compared to cancer cells |

The compound's ability to inhibit tubulin polymerization suggests potential as a chemotherapeutic agent, similar to other known tubulin inhibitors .

Neuroprotective Effects

In addition to its anticancer properties, the compound may exhibit neuroprotective effects through its interaction with neurotransmitter systems. Isoxazole derivatives are known for their diverse pharmacological activities, including analgesic and anti-inflammatory effects.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several benzamide derivatives including N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide on MCF-7 cells. The results indicated significant growth inhibition compared to controls .

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to key targets involved in cancer progression, such as tubulin and CDK2, indicating its potential as a multi-target anticancer agent .

Q & A

Q. What are the standard synthetic protocols for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 3,4,5-trimethoxybenzoic acid with a methylamine derivative to form the benzamide backbone.

- Step 2 : Formation of the isoxazole ring via cyclization of a nitrile oxide intermediate with a 4-chlorophenylacetylene derivative.

- Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the product, followed by characterization via -/-NMR and mass spectrometry (MS) .

- Key reagents : Coupling agents (e.g., EDCI/HOBt) for amide bond formation and chloramine-T for isoxazole synthesis .

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., orthorhombic crystal system with space group , as seen in similar benzamide derivatives) .

- Spectroscopy : -NMR (e.g., methoxy proton signals at δ 3.7–3.9 ppm) and IR (C=O stretch ~1650 cm) .

- Mass spectrometry : Molecular ion peak ([M+H]) matching the calculated molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up synthesis?

- Parameter tuning : Adjust reaction temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility of aromatic intermediates) to minimize side reactions .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .

- Kinetic analysis : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-chlorophenyl with nitro groups) and assay against targets (e.g., kinase inhibition) to identify critical pharmacophores .

- Binding affinity assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proposed biological targets .

- Meta-analysis : Compare datasets across studies, accounting for variables like cell line heterogeneity or assay conditions (e.g., IC variations in cytotoxicity screens) .

Q. How do computational models complement experimental data in studying this compound?

- Docking simulations : Predict binding modes with proteins (e.g., tubulin or COX-2) using software like AutoDock Vina, guided by crystallographic data from related benzamides .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity patterns or spectroscopic signatures .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize targets for experimental validation .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC-DAD/MS : Quantify impurities (<0.5% threshold) and detect degradation products under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric analysis (TGA) : Monitor thermal decomposition profiles to optimize storage conditions .

- X-ray powder diffraction (XRPD) : Confirm polymorphic consistency during batch-to-batch comparisons .

Q. How can researchers design assays to evaluate potential anti-cancer activity?

- In vitro models : Use MTT assays on cancer cell lines (e.g., MCF-7 or A549) with dose-response curves (1–100 μM range) .

- Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or cell cycle arrest (e.g., cyclin D1 downregulation) .

- In vivo validation : Administer compound (10–50 mg/kg, IP) in xenograft models and analyze tumor volume histopathology .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data?

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry .

- Co-solvency approaches : Blend PEG-400 with saline to enhance aqueous solubility for in vivo dosing .

- Crystallinity vs. amorphous form : Compare solubility of crystalline (from XRPD) and spray-dried amorphous forms .

Structural and Functional Insights

Q. What role do the methoxy and chlorophenyl groups play in bioactivity?

- Methoxy groups : Enhance lipid solubility and membrane penetration; their electron-donating effects stabilize charge-transfer complexes in target binding .

- 4-Chlorophenyl : Increases hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites) and resists metabolic oxidation .

Advanced Characterization Techniques

Q. How is electron crystallography applied to study this compound?

- MicroED : Resolve atomic-level details of nano-crystals (<1 μm) for targets where traditional X-ray crystallography fails .

- Cryo-EM : Visualize compound-protein complexes in near-native states, though resolution may be limited to ~3 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.